molecular formula C10H16NO3P B13635648 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

Cat. No.: B13635648
M. Wt: 229.21 g/mol
InChI Key: JGKAITUPNHVPFX-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is a specialized pyridine derivative intended for research and development purposes. The compound features a dimethoxymethyl group at the 4-position, a common protecting group strategy for aldehydes that can enhance stability or alter solubility during synthetic sequences . At the 2-position, a dimethylphosphoryl group is incorporated, a functional group known to act as a coordinating ligand in metal complexes or to modify the electronic properties of the heterocyclic system. This molecular architecture suggests potential applications in the development of novel ligands for catalysis, the synthesis of functionalized materials, or as a key intermediate in pharmaceutical and agrochemical research . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

4-(dimethoxymethyl)-2-dimethylphosphorylpyridine

InChI

InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-6-11-9(7-8)15(3,4)12/h5-7,10H,1-4H3

InChI Key

JGKAITUPNHVPFX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=NC=C1)P(=O)(C)C)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The preparation of 4-(dimethoxymethyl)pyridine is achieved by reacting 4-pyridinecarboxaldehyde with methylating agents such as dimethyl carbonate or trimethyl orthoformate in the presence of acid catalysts.

Reaction Conditions and Catalysts

  • Catalysts: Protonic acid catalysts like p-toluenesulfonic acid or solid acid catalysts such as acid clay and phosphotungstic acid.
  • Temperature: Mild conditions ranging from 20 to 80 °C.
  • Reaction Time: 4 to 12 hours.
  • Molar Ratios: 4-pyridinecarboxaldehyde to methylating agent ratio of 1:2 to 1:4.

Example Procedure and Yields

Step Reagents & Conditions Product Yield (%) Purity (%) Notes
1 100 g 4-pyridinecarboxaldehyde + 198.2 g trimethyl orthoformate, 0.5 g p-toluenesulfonic acid, 30 °C, 12 h 140.8 g intermediate Not specified Formation of 4-(dimethoxymethyl)pyridine
2 100 g 4-pyridinecarboxaldehyde + 336.4 g dimethyl carbonate, acid catalyst, 20-80 °C, 4-12 h >99.5% conversion >99% purity High conversion and purity achieved

The intermediate 4-(dimethoxymethyl)pyridine is obtained as a colorless to light yellow liquid with high purity suitable for further reactions.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
1 Methylation of 4-pyridinecarboxaldehyde 4-pyridinecarboxaldehyde + dimethyl carbonate or trimethyl orthoformate; acid catalyst (p-toluenesulfonic acid, acid clay) 20-80 °C, 4-12 h >99.5% conversion >99% Formation of 4-(dimethoxymethyl)pyridine
2 Hydrogenation Ru/C or Ru/TiO2 catalyst, H2 pressure 2-4 MPa 40-100 °C, 2-12 h ~97 >99% Conversion to 4-(dimethoxymethyl)-piperidine
3 Phosphorylation (literature methods) 2-halopyridine derivative + dimethylphosphite; Pd or Ni catalyst Variable, requires optimization Not specified Not specified Introduction of dimethylphosphoryl group

Research Findings and Practical Considerations

  • The method disclosed in patent CN112661694B emphasizes mild reaction conditions, high conversion (>99.5%), and high purity (>99%) for the methylation step, with efficient catalyst recycling and solvent recovery to reduce costs.
  • Catalysts such as ruthenium on carbon or titanium oxide provide high selectivity and yield in hydrogenation steps, demonstrating robustness and recyclability.
  • Phosphorylation reactions to introduce the dimethylphosphoryl group require careful choice of catalyst and conditions to achieve regioselectivity on the pyridine ring; these methods are generally adapted from established organophosphorus synthesis literature.
  • Analytical techniques such as gas chromatography (GC), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming purity and structure during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or dimethylphosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chloro vs. Phosphoryl Substituents

  • 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine (CAS 1186310-69-9): Substituents: Chloro (2-position), dimethoxymethyl (3-position), allyl (4-position). Molecular Weight: Not explicitly stated, but structurally lighter than the target compound due to the absence of a phosphoryl group. Properties: Chloro groups typically confer lower polarity and higher thermal stability. Melting points for chloro-pyridines in range from 268–287°C . Synthesis: Likely involves nucleophilic substitution for chloro introduction, contrasting with phosphorylation steps required for the target compound .
  • 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine :

    • Substituents: Phosphoryl (2-position), dimethoxymethyl (4-position).
    • Expected Properties: The phosphoryl group increases polarity and may lower melting points compared to chloro analogs due to reduced crystallinity. IR spectroscopy would show a P=O stretch (~1250–1300 cm⁻¹) absent in chloro derivatives .

Protecting Group Variations

  • 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS 1186310-67-7) :

    • Substituents: tert-Butyldimethylsilyl (TBS) protecting group (4-position), chloro (2-position), dimethoxymethyl (3-position).
    • Molecular Weight: 331.91 g/mol .
    • Stability: The TBS group enhances hydrolytic stability compared to unprotected hydroxyl or methoxy groups.
    • Commercial Availability: Priced at $400–4800 depending on quantity , suggesting moderate synthetic complexity.
  • Target Compound :

    • The dimethylphosphoryl group may require specialized phosphorylation reagents (e.g., POCl₃ derivatives) and anhydrous conditions, increasing synthesis costs relative to silyl-protected analogs .

Physicochemical Properties

Property 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine (Inferred) 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine 4-((TBS-O)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Molecular Weight ~300–350 g/mol Not reported 331.91 g/mol
Melting Point Likely <250°C (due to phosphoryl) Not reported Not reported
Polarity High (phosphoryl group) Moderate (chloro, allyl) Moderate (TBS group)
Spectral Features ¹H NMR: δ ~1.5–2.0 (P-CH₃), δ ~3.3–3.7 (OCH₃) ¹H NMR: δ ~6.5–7.5 (pyridine H) ¹H NMR: δ ~0.1–0.2 (TBS-CH₃)

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, catalyst selection) and protecting group strategies. For example, the dimethoxymethyl group can be introduced via acid-catalyzed acetal formation (e.g., using H₂SO₄ or p-toluenesulfonic acid), while the dimethylphosphoryl moiety may involve phosphorylation with POCl₃ followed by dimethylamine quenching .
  • Key Parameters :

StepReagents/ConditionsYield Optimization
Acetal FormationDimethyl acetals, 20–80°C, 4–12hUse solid acid catalysts (e.g., zeolites) for reduced side products
PhosphorylationPOCl₃, DMF (catalyst), 0°C → RTStrict moisture control to avoid hydrolysis

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Confirm substituent positions (e.g., dimethoxymethyl protons at δ 3.2–3.5 ppm; phosphoryl groups via ³¹P NMR at δ 15–25 ppm).
  • HPLC-MS : Detect impurities (e.g., hydrolyzed dimethoxymethyl groups or unreacted intermediates) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement .

Q. What are common impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Major impurities include:

  • Hydrolysis products : Dimethoxymethyl → aldehyde (detectable via IR at ~1700 cm⁻¹). Mitigate by storing under inert gas .
  • Phosphorylation byproducts : Incomplete phosphorylation (e.g., mono-methyl phosphoryl groups). Use excess POCl₃ and monitor reaction progress via TLC .

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